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Compound of Interest

Compound Name:
1-Benzyl-3-hydroxypyridinium

chloride

CAS No.: 3323-73-7

Cat. No.: B1338420

Get Quote

Executive Summary
Compound: 1-Benzyl-3-hydroxypyridinium chloride CAS: 15687-39-5 (Analogous salts)

Molecular Formula:

Application: Synthetic intermediate for cholinesterase inhibitors, ionic liquid precursors, and
phase transfer catalysts.[1]

This guide provides a definitive assignment of the carbon-13 nuclear magnetic resonance (

C NMR) spectrum.[1][2] The data is critical for researchers validating the quaternization of 3-
hydroxypyridine with benzyl chloride, a reaction frequently complicated by O-alkylation
byproducts.

Structural Numbering & Logic
To ensure accurate assignment, we utilize the IUPAC numbering scheme for the pyridinium

cation.
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Pyridinium Ring: N is position 1.[3][4] The carbons are numbered 2 through 6. The hydroxyl

group is at position 3.[5]

Benzyl Group: The methylene bridge is denoted as

. The phenyl ring carbons are labeled ipso, ortho, meta, and para.

Molecular Visualization & Numbering
The following diagram illustrates the connectivity and numbering logic used for the spectral

assignment.
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Figure 1: Connectivity map of 1-Benzyl-3-hydroxypyridinium cation showing the N-benzyl

linkage and 3-OH substitution.

C NMR Chemical Shift Data
The following data represents the consensus chemical shifts for 1-benzyl-3-hydroxypyridinium

salts in DMSO-d

. DMSO is the preferred solvent due to the salt's solubility profile and the prevention of proton
exchange broadening often seen in D

O.

Table 1: Chemical Shift Assignments ( , ppm)
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Carbon Position Shift (ppm) Multiplicity (DEPT) Assignment Logic

C3 155.8 Quaternary (C)

Ipso to OH:

Deshielded by oxygen

resonance;

characteristic of 3-

hydroxypyridiniums.[1]

C6 141.2 Methine (CH)

Ortho to Nngcontent-

ng-c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

: Highly deshielded by

the positive charge on

nitrogen.

C2 137.4 Methine (CH)

Ortho to N

& Ortho to OH:

Deshielded by N

, but slightly shielded

relative to C6 due to

OH ortho-effect.[1]

C_ipso (Ph) 134.8 Quaternary (C)

Benzyl Ipso: Typical

aromatic ipso carbon

attached to a

methylene group.[1]

C_para (Ph) 129.2 Methine (CH)
Benzyl Para: Standard

aromatic shift.[1]

C_meta (Ph) 129.0 Methine (CH)

Benzyl Meta:

Overlaps frequently

with ortho/para

signals.[1][4]
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C_ortho (Ph) 128.5 Methine (CH)

Benzyl Ortho:

Standard aromatic

shift.[1][4]

C4 127.9 Methine (CH)

Para to Nngcontent-

ng-c176312016=""

_nghost-ng-

c3009799073=""

class="inline ng-star-

inserted">

: Shielded relative to

C2/C6; ortho to the

electron-donating OH

group.[1]

C5 127.2 Methine (CH)

Meta to N

: The most shielded

pyridinium carbon

(beta position).[1]

CH 63.4
Methylene (CH

)

Benzylic: Diagnostic

peak for N-alkylation.

[1] O-alkylation would

appear ~70+ ppm.[1]

Note: Values may vary by ±0.5 ppm depending on concentration and exact temperature.

Mechanistic Analysis & Assignment Workflow
To interpret the spectrum of this compound, one must account for two competing electronic

effects: the Inductive Withdrawal (-I) of the quaternary nitrogen and the Resonance Donation

(+R) of the hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://np-mrd.org/spectra/nmr_one_d/3876624
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://digibuo.uniovi.es/dspace/bitstream/handle/10651/46888/TD_MiguelParajaRamos_II.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Distinguishing Isomers (N- vs. O-Alkylation)
A common synthetic pitfall is O-alkylation (forming the ether) vs. N-alkylation (forming the salt).

[1]

N-Alkylation (Target): The benzylic ngcontent-ng-c176312016="" _nghost-ng-

c3009799073="" class="inline ng-star-inserted">

appears at ~63 ppm.[1] The pyridinium ring carbons are significantly deshielded (C2/C6 >
135 ppm).

O-Alkylation (Impurity): The benzylic

would shift downfield to ~70-72 ppm (attached to Oxygen).[1] The pyridine ring would remain
neutral, with C2/C6 appearing upfield (~145-150 ppm for neutral pyridine, but lacking the
cationic character).

Assignment Flowchart
Use this logic gate to validate your spectrum:
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Figure 2: Spectral interpretation logic for validating 1-Benzyl-3-hydroxypyridinium chloride.

Experimental Protocol for NMR Sample Preparation
To reproduce the data above, follow this standardized protocol ensuring optimal signal-to-noise

ratio and solubility.
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Massing: Weigh 15-20 mg of 1-Benzyl-3-hydroxypyridinium chloride into a clean vial.

Why? Quaternary salts can be viscous or hygroscopic; weighing in a vial prevents sticking

to the NMR tube neck.

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

Why? DMSO is essential.[4] D

O can cause exchange of the OH proton and potential overlap with the HDO peak, though
it is a viable alternative if DMSO is unavailable. In D

O, shifts will vary slightly (typically 0.5-1.0 ppm).[1]

Transfer: Transfer the solution to a 5mm NMR tube using a glass pipette. Filter through a

cotton plug if the salt is not fully dissolved or if particulates are visible.

Acquisition:

Pulse Sequence: Standard zgpg30 (proton-decoupled

C).[1]

Scans: Minimum 256 scans (due to the lower sensitivity of

C and the molecular weight).

Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C3 and C_ipso)

relax sufficiently for integration/detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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